REACTION_CXSMILES
|
[O:1]=[CH:2][C:3](=[CH2:5])[CH3:4].C(OCC=C)(=[O:8])C.[CH:13]([OH:18])(O)[CH2:14][CH2:15][CH3:16].C(O)CCC[OH:23]>C(O)(=O)C.O>[CH3:5][CH:3]([CH2:4][OH:8])[CH2:2][OH:1].[CH2:13]([OH:18])[CH:14]([OH:23])[CH2:15][CH3:16]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=CC(C)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)(O)O
|
Name
|
|
Quantity
|
248 g
|
Type
|
reactant
|
Smiles
|
C(CCCO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
are distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
diameter tube packed with one liter of the catalyst
|
Type
|
CUSTOM
|
Details
|
condensed from the top effluent
|
Type
|
ADDITION
|
Details
|
a single charge) by quantitative glpc
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g | |
YIELD: PERCENTYIELD | 5% |
Name
|
|
Type
|
product
|
Smiles
|
C(C(CC)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47 g | |
YIELD: PERCENTYIELD | 13% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]=[CH:2][C:3](=[CH2:5])[CH3:4].C(OCC=C)(=[O:8])C.[CH:13]([OH:18])(O)[CH2:14][CH2:15][CH3:16].C(O)CCC[OH:23]>C(O)(=O)C.O>[CH3:5][CH:3]([CH2:4][OH:8])[CH2:2][OH:1].[CH2:13]([OH:18])[CH:14]([OH:23])[CH2:15][CH3:16]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=CC(C)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)(O)O
|
Name
|
|
Quantity
|
248 g
|
Type
|
reactant
|
Smiles
|
C(CCCO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
are distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
diameter tube packed with one liter of the catalyst
|
Type
|
CUSTOM
|
Details
|
condensed from the top effluent
|
Type
|
ADDITION
|
Details
|
a single charge) by quantitative glpc
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g | |
YIELD: PERCENTYIELD | 5% |
Name
|
|
Type
|
product
|
Smiles
|
C(C(CC)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47 g | |
YIELD: PERCENTYIELD | 13% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]=[CH:2][C:3](=[CH2:5])[CH3:4].C(OCC=C)(=[O:8])C.[CH:13]([OH:18])(O)[CH2:14][CH2:15][CH3:16].C(O)CCC[OH:23]>C(O)(=O)C.O>[CH3:5][CH:3]([CH2:4][OH:8])[CH2:2][OH:1].[CH2:13]([OH:18])[CH:14]([OH:23])[CH2:15][CH3:16]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=CC(C)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)(O)O
|
Name
|
|
Quantity
|
248 g
|
Type
|
reactant
|
Smiles
|
C(CCCO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
are distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
diameter tube packed with one liter of the catalyst
|
Type
|
CUSTOM
|
Details
|
condensed from the top effluent
|
Type
|
ADDITION
|
Details
|
a single charge) by quantitative glpc
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g | |
YIELD: PERCENTYIELD | 5% |
Name
|
|
Type
|
product
|
Smiles
|
C(C(CC)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47 g | |
YIELD: PERCENTYIELD | 13% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]=[CH:2][C:3](=[CH2:5])[CH3:4].C(OCC=C)(=[O:8])C.[CH:13]([OH:18])(O)[CH2:14][CH2:15][CH3:16].C(O)CCC[OH:23]>C(O)(=O)C.O>[CH3:5][CH:3]([CH2:4][OH:8])[CH2:2][OH:1].[CH2:13]([OH:18])[CH:14]([OH:23])[CH2:15][CH3:16]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=CC(C)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)(O)O
|
Name
|
|
Quantity
|
248 g
|
Type
|
reactant
|
Smiles
|
C(CCCO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
are distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
diameter tube packed with one liter of the catalyst
|
Type
|
CUSTOM
|
Details
|
condensed from the top effluent
|
Type
|
ADDITION
|
Details
|
a single charge) by quantitative glpc
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g | |
YIELD: PERCENTYIELD | 5% |
Name
|
|
Type
|
product
|
Smiles
|
C(C(CC)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47 g | |
YIELD: PERCENTYIELD | 13% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |